molecular formula C8H6N4 B2683747 2-Amino-4-cyano-1H-benzimidazole CAS No. 1379314-72-3

2-Amino-4-cyano-1H-benzimidazole

Cat. No.: B2683747
CAS No.: 1379314-72-3
M. Wt: 158.164
InChI Key: OPVANJDUDDBISG-UHFFFAOYSA-N
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Description

2-Amino-4-cyano-1H-benzimidazole is a chemical scaffold for pharmaceutical & antitumor research. For Research Use Only. Not for human or veterinary use. 2-Amino-4-cyano-1H-benzimidazole is a chemical building block for research and development, strictly for laboratory use. This compound features a benzimidazole core, which is a privileged structure in medicinal chemistry due to its ability to interact with a variety of biological targets . The presence of both amino and cyano functional groups on the heterocyclic structure enhances its versatility as a synthetic intermediate for constructing more complex molecules for pharmaceutical applications . Benzimidazole derivatives are extensively investigated in drug discovery for their broad biological activities, particularly in oncology. Research indicates that novel cyano-substituted benzimidazole derivatives demonstrate promising antitumor properties . These compounds have been shown to exhibit potent activity against various human cancer cell lines, including lung and breast adenocarcinoma models, by potentially interacting with cellular DNA and inhibiting proliferation . The mechanism of action for such compounds often involves binding to the minor groove of DNA, which can disrupt DNA-dependent enzyme functions and lead to the inhibition of cancer cell growth . This product is intended for research purposes only by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

2-amino-1H-benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c9-4-5-2-1-3-6-7(5)12-8(10)11-6/h1-3H,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVANJDUDDBISG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=N2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379314-72-3
Record name 2-amino-1H-1,3-benzodiazole-4-carbonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-cyano-1H-benzimidazole typically involves the condensation of o-phenylenediamine with cyanogen bromide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring system. The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of 2-Amino-4-cyano-1H-benzimidazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, microwave-assisted synthesis has been explored to improve reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-cyano-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitro-substituted benzimidazoles.

    Reduction: Amino-substituted benzimidazoles.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antiviral Activity

The antiviral properties of 2-amino-4-cyano-1H-benzimidazole derivatives have been extensively studied. These compounds have shown efficacy against several viral strains, including:

  • Human Immunodeficiency Virus (HIV) : Various substituted benzimidazole derivatives were synthesized as reverse transcriptase inhibitors. For instance, compounds exhibited notable antiviral activity against HIV-1 with effective concentration (EC50) values ranging from 5.28 to 40 µM .
  • Hepatitis B and C Viruses : Benzimidazole derivatives have been reported to inhibit the replication of these viruses effectively. Specific compounds demonstrated significant antiviral activity in vitro, indicating their potential as therapeutic agents against hepatitis infections .
  • Herpes Simplex Virus (HSV) : Studies revealed that certain benzimidazole derivatives inhibited HSV-induced cytopathic effects with IC50 values significantly lower than standard antiviral drugs .

Anticancer Properties

2-Amino-4-cyano-1H-benzimidazole has been explored for its anticancer potential. Research shows that various derivatives exhibit antiproliferative activity against multiple cancer cell lines:

Cancer Cell Line IC50 Values (µM)
LN-229 (Glioblastoma)10.5
HCT-116 (Colorectal Carcinoma)15.3
NCI-H460 (Lung Carcinoma)12.7
K-562 (Chronic Myeloid Leukemia)9.8

These findings indicate that benzimidazole derivatives can effectively inhibit cancer cell proliferation, suggesting their potential use in cancer therapy .

Anti-inflammatory Effects

Research has demonstrated that 2-amino-4-cyano-1H-benzimidazole derivatives possess significant anti-inflammatory properties:

  • Compounds synthesized through various methods exhibited IC50 values for cyclooxygenase (COX) inhibition, showing promising results compared to standard anti-inflammatory drugs like diclofenac .
Compound IC50 on COX-1 (nM) IC50 on COX-2 (nM)
Compound A0.16640.0370
Compound B0.22720.0469

These results highlight the potential of these compounds in treating inflammatory diseases by selectively inhibiting COX enzymes .

Mechanistic Insights and Molecular Docking Studies

Molecular docking studies have been employed to understand the binding affinities of 2-amino-4-cyano-1H-benzimidazole derivatives to target proteins involved in viral replication and cancer cell proliferation:

  • The binding interactions with reverse transcriptase and other therapeutic targets were analyzed, revealing critical insights into how structural modifications can enhance bioactivity .

Case Studies and Clinical Relevance

Numerous case studies illustrate the therapeutic applications of 2-amino-4-cyano-1H-benzimidazole:

  • In a study involving HIV-positive patients, a derivative showed a significant reduction in viral load when administered alongside standard antiretroviral therapy .
  • Clinical trials assessing the anticancer efficacy of benzimidazole derivatives reported improved outcomes in patients with resistant cancer types, emphasizing their role as adjunct therapies .

Mechanism of Action

The mechanism of action of 2-Amino-4-cyano-1H-benzimidazole involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, it can interfere with enzyme activity, further contributing to its biological effects .

Comparison with Similar Compounds

Table 1: Comparative Properties of Benzimidazole Derivatives

Compound Substituents Melting Point (°C) Solubility Profile
3a Propanoic acid 215–217 Water, DMSO, DMF
3b 3-Methylbutanoic acid 254–256 Water, DMSO, DMF
3c 4-Methylpentanoic acid 259–261 Water, DMSO, DMF
3d 3-Phenylpropanoic acid 244–246 Water, DMSO, DMF
2-Amino-4-cyano-1H-benzimidazole* -NH₂, -CN Not reported Likely moderate in polar solvents

*Inferred based on substituent effects.

Key Observations :

Solubility: Compounds 3a-d exhibit high water solubility due to ionizable -COOH groups, whereas 2-amino-4-cyano-1H-benzimidazole, lacking such groups, is expected to have lower aqueous solubility but retained solubility in DMSO/DMF due to polar -CN and -NH₂ groups .

Melting Points : The high melting points of 3a-d (215–261°C) correlate with strong intermolecular hydrogen bonding from -COOH and -NH₂ groups. The target compound’s melting point may be lower due to reduced hydrogen-bonding capacity from -CN.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Amino-4-cyano-1H-benzimidazole, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via one-pot reactions using precursors like 2-cyanoacetamide derivatives (e.g., reacting with 2-aminothiazole and aromatic aldehydes under reflux conditions). Optimization involves solvent selection (e.g., DMSO for high solubility), extended reflux durations (~18 hours), and crystallization with ethanol-water mixtures to improve yield (65% reported in analogous syntheses) . Purity is validated via melting point consistency (e.g., 141–143°C) and HPLC (>98% purity) .

Q. Which spectroscopic techniques are critical for characterizing 2-Amino-4-cyano-1H-benzimidazole?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, NH₂ bands at ~3300 cm⁻¹) .
  • NMR : ¹H NMR (DMSO-d₆) resolves aromatic protons (δ 6.8–8.2 ppm) and amine protons (δ ~5.5 ppm). ¹³C NMR confirms cyano (δ ~115 ppm) and benzimidazole carbons .
  • X-ray Crystallography : Determines molecular packing and hydrogen-bonding networks (e.g., SHELXL refinement ).

Q. What safety protocols are recommended for handling 2-Amino-4-cyano-1H-benzimidazole in the lab?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact .
  • Work in a fume hood to prevent inhalation of dust.
  • Store in airtight containers at room temperature; avoid prolonged storage due to degradation risks .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved during structural elucidation?

  • Methodological Answer :

  • Data Cross-Validation : Compare experimental NMR/IR with computational simulations (DFT) .
  • Crystallographic Refinement : Use SHELXL to model disorder or twinning in crystals. For ambiguous electron density, test multiple structural hypotheses via SHELXD .
  • Elemental Analysis : Confirm empirical formulas (e.g., C:H:N ratios within 0.3% error) .

Q. What strategies improve yield in the synthesis of 2-Amino-4-cyano-1H-benzimidazole derivatives for drug discovery?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining high yields .
  • Green Chemistry Approaches : Use CO₂/H₂ cyclization under mild conditions to minimize byproducts .
  • Catalytic Optimization : Employ Pd/C or CuI for cross-coupling reactions to introduce aryl/heteroaryl substituents .

Q. How can computational methods predict the bioactivity of 2-Amino-4-cyano-1H-benzimidazole derivatives?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets). Prioritize derivatives with low binding energies (< -8 kcal/mol) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to design potent analogs .

Q. What crystallographic challenges arise in studying polymorphs or solvatomorphs of this compound?

  • Methodological Answer :

  • Polymorph Screening : Use solvent-drop grinding with ethanol, acetone, or DMF to isolate distinct crystal forms .
  • Twinned Data Refinement : Apply SHELXE for iterative phasing and PLATON to validate symmetry operations .
  • Thermal Analysis : DSC/TGA identifies stable polymorphs (e.g., melting points >250°C indicate high thermal stability) .

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